3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one
Description
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one is a brominated heterocyclic compound featuring a pyrazole ring substituted at the 4-position with bromine, linked to a cyclohexanone moiety. Its molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 243.10 g/mol. Its physicochemical properties, such as moderate solubility in polar solvents and stability under ambient conditions, can be inferred from analogs like 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 |
InChI Key |
BNGUMNRITRZOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as liver alcohol dehydrogenase. The bromine atom in the pyrazole ring plays a crucial role in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one and related compounds:
Physicochemical and Spectral Properties
- Bromine Impact: The bromine atom in 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one increases molecular weight and polarizability compared to non-brominated analogs like 3-(p-tolyl)cyclohexan-1-one. Bromine’s electron-withdrawing nature may reduce pyrazole ring reactivity toward electrophilic substitution .
- Ketone Reactivity: The cyclohexanone ketone is susceptible to nucleophilic attack, contrasting with the amine group in 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine, which enables hydrogen bonding but introduces toxicity risks .
- Spectral Data : Analogous compounds (e.g., ’s sulfonamide derivatives) exhibit IR carbonyl stretches near 1670 cm⁻¹, suggesting similar ketone absorption for the target compound. LC/MS data from brominated pyrazolones (e.g., m/z 301–305 ) highlights bromine’s isotopic signature, a key identifier for the target compound.
Biological Activity
3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₁BrN₂O
- Molecular Weight : Approximately 228.10 g/mol
The presence of a bromine atom in the pyrazole ring is significant for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one, exhibit promising antimicrobial properties. A study demonstrated that related pyrazole derivatives effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 40 µg/mL . The mechanism behind this activity is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one have been shown to inhibit cancer cell proliferation in vitro. A notable case study involved a series of pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism includes the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 and MAPK.
Anti-inflammatory Activity
The anti-inflammatory properties of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one have also been investigated. Research has indicated that related compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro . The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
The biological activity of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of liver alcohol dehydrogenase and COX enzymes, leading to reduced inflammation and altered metabolic processes.
- Cell Signaling Modulation : By influencing pathways such as NF-kB and MAPK, this compound can modulate cellular responses to stress and inflammation .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
